4,7-Bis(3,4-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
4,7-BIS(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes two dimethoxyphenyl groups and a fused oxazoloquinoline ring system
Preparation Methods
The synthesis of 4,7-BIS(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired oxazoloquinoline structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4,7-BIS(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents due to its potential bioactivity.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 4,7-BIS(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,7-BIS(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and substitution patterns.
Pyrimidoquinolines: These compounds have a fused pyrimidine ring and exhibit different biological activities and chemical properties.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities.
The uniqueness of 4,7-BIS(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28N2O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4,7-bis(3,4-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C27H28N2O6/c1-14-24-25(16-7-9-21(32-3)23(13-16)34-5)26-18(28-27(24)35-29-14)10-17(11-19(26)30)15-6-8-20(31-2)22(12-15)33-4/h6-9,12-13,17,25,28H,10-11H2,1-5H3 |
InChI Key |
JUEZNBMTVYQEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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